Tert-butyl 4-methylenepiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-methylenepiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor Intermediate :
- Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, serves as an important intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. An efficient synthesis process for this compound was proposed, starting from 4-methylpyridinium and involving several steps including SN2 substitution, reduction, oxidation, debenzylation, and acylation. The total yield of this method reaches 80.2%, offering advantages like easy availability of raw materials and suitability for industrial scale-up (Chen Xin-zhi, 2011).
Anticancer Drug Intermediates :
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another variant, is a vital intermediate for small molecule anticancer drugs. It was synthesized from commercially available piperidin-4-ylmethanol through several steps including nucleophilic substitution, oxidation, halogenation, and elimination reactions. This compound has applications in developing drugs for conditions like depression, cerebral ischemia, and as a potential analgesic (Binliang Zhang et al., 2018).
Synthesis of Substituted Piperidine Derivatives :
- Derivatives of tert-butyl 4-oxopiperidine-1-carboxylate reacted with L-selectride in anhydrous tetrahydrofuran to yield cis isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield. These compounds are useful in the stereoselective synthesis of substituted piperidines (V. Boev et al., 2015).
Methylene Synthesis Applications :
- The CH2Cl2-Mg-TiCl4-system mediated methylenation of various esters, including tert-butyl ester, underscores the reactivity and selectivity of this new methylene-carbenoid as a practical reagent for large-scale synthesis (T. Yan et al., 2004).
Anticorrosive Properties :
- Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated significant anticorrosive activity on carbon steel in 1M HCl solution, with an inhibition efficiency of 91.5% at 25 ppm. This indicates potential applications in corrosion protection (B. Praveen et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-methylidenepiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h1,5-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTZMULNKGUIEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373553 | |
Record name | tert-Butyl 4-methylidenepiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159635-49-1 | |
Record name | tert-Butyl 4-methylidenepiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-4-Methylenepiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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